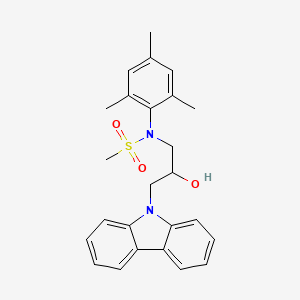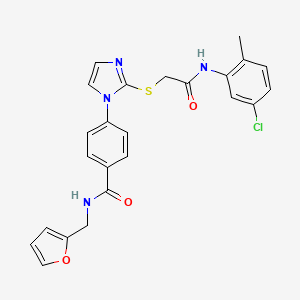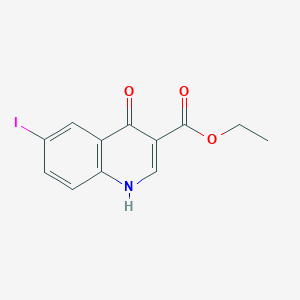
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
概要
説明
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 302949-01-5. It has a molecular weight of 343.12 and its IUPAC name is ethyl 6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
Synthesis Analysis
The synthesis of this compound can be achieved through the Gould–Jacobs reaction, which is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The series of reactions begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3, (H,14,15) and the InChI key is NPZATCMFCFASBE-UHFFFAOYSA-N .Chemical Reactions Analysis
In the Gould–Jacobs reaction, a 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .科学的研究の応用
Halogen Bonding and Crystal Structure
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates unique properties in crystal structures due to its O...I halogen bonding interactions. This compound, along with its derivatives, forms infinite molecular chains in their crystal structures, connected by these halogen bonds. These molecular chains are further arranged in layers and interlinked by various interactions such as pi-pi stacking and C-H...O interactions. These structural characteristics have implications for the material's properties and potential applications in crystal engineering and molecular design (Bauer, Milić, & Modrić, 2009).
Antibacterial Properties
Although specific details about the antibacterial properties of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate are not directly provided, studies on similar quinolone compounds have revealed significant antibacterial activities. These studies indicate the potential of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate in this field, considering its structural similarity to these compounds (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis and Chemical Properties
The synthesis and chemical behavior of compounds similar to Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate have been explored extensively. These studies provide insights into the methodologies for synthesizing such compounds and their subsequent reactivity. This is crucial for understanding how to manipulate this compound for various scientific applications (Zahra, Khanfar, El-Abadelah, Thaher, El-Abadla, & Voelter, 2007).
Potential in Radiopharmaceutical Applications
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate has been evaluated for its potential use in radiopharmaceutical applications, particularly in lung scintigraphy. Its high lung affinity, as shown in biological evaluations, suggests its potential as a novel radiopharmaceutical agent for lung perfusion imaging (Sakr, Motaleb, & Zaghary, 2014).
作用機序
The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen follows by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate). The enol form can be represented from the keto form through keto-enol tautomerism .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATCMFCFASBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945553 | |
| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228728-23-2 | |
| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)

![5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)
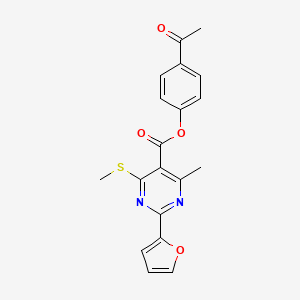
![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)
![3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2770955.png)
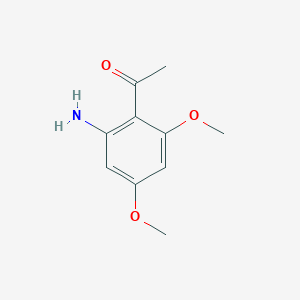
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)
![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)
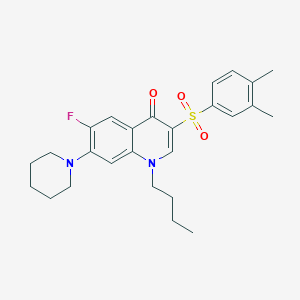
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)
